3-Penten-2-one, 3-amino-4-hydroxy- (9CI)
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Overview
Description
3-Penten-2-one, 3-amino-4-hydroxy- (9CI) is an organic compound with the molecular formula C5H9NO2 It is a derivative of 3-Penten-2-one, featuring additional amino and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Penten-2-one, 3-amino-4-hydroxy- typically involves the modification of 3-Penten-2-one One common method is the amination of 3-Penten-2-one, followed by hydroxylation
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Penten-2-one, 3-amino-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Penten-2-one, 3-amino-4-hydroxy- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Penten-2-one, 3-amino-4-hydroxy- involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Penten-2-one: The parent compound without the amino and hydroxy groups.
4-Hydroxy-3-penten-2-one: A similar compound with only the hydroxy group.
3-Amino-3-penten-2-one: A related compound with only the amino group.
Uniqueness
3-Penten-2-one, 3-amino-4-hydroxy- is unique due to the presence of both amino and hydroxy groups, which enhance its reactivity and potential applications. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts.
Properties
CAS No. |
159453-26-6 |
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Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
3-amino-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C5H9NO2/c1-3(7)5(6)4(2)8/h7H,6H2,1-2H3 |
InChI Key |
ZTYVTMUDVBQRHL-UHFFFAOYSA-N |
SMILES |
CC(=C(C(=O)C)N)O |
Canonical SMILES |
CC(=C(C(=O)C)N)O |
Synonyms |
3-Penten-2-one, 3-amino-4-hydroxy- (9CI) |
Origin of Product |
United States |
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